
Dichloroplatinum;ethene;4-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloroplatinum;ethene;4-ethylpyridine is a coordination compound that consists of a platinum center coordinated to two chloride ions, an ethene molecule, and a 4-ethylpyridine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;4-ethylpyridine typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with ethene and 4-ethylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the platinum center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dichloroplatinum;ethene;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
科学的研究の応用
Dichloroplatinum;ethene;4-ethylpyridine has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biology and Medicine: The compound is studied for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell growth.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of dichloroplatinum;ethene;4-ethylpyridine involves the coordination of the platinum center to various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes. The ethene and 4-ethylpyridine ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with molecular targets.
類似化合物との比較
Similar Compounds
Dichloroplatinum;ethene;pyridine: Similar to dichloroplatinum;ethene;4-ethylpyridine but with a pyridine ligand instead of 4-ethylpyridine.
Dichloroplatinum;ethene;2-ethylpyridine: Similar but with a 2-ethylpyridine ligand.
Uniqueness
This compound is unique due to the presence of the 4-ethylpyridine ligand, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in catalysis and materials science.
特性
CAS番号 |
56270-77-0 |
|---|---|
分子式 |
C9H13Cl2NPt |
分子量 |
401.19 g/mol |
IUPAC名 |
dichloroplatinum;ethene;4-ethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4.2ClH.Pt/c1-2-7-3-5-8-6-4-7;1-2;;;/h3-6H,2H2,1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
YAJFRTZVGXMECY-UHFFFAOYSA-L |
正規SMILES |
CCC1=CC=NC=C1.C=C.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


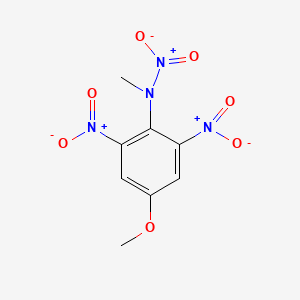
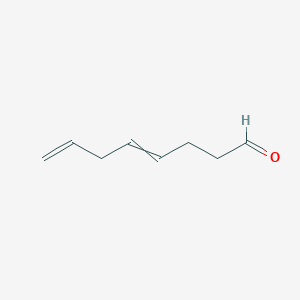
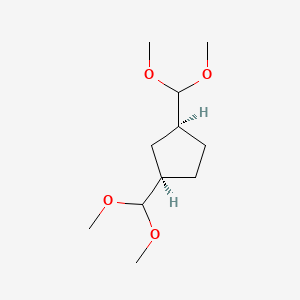
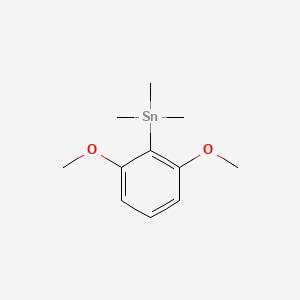


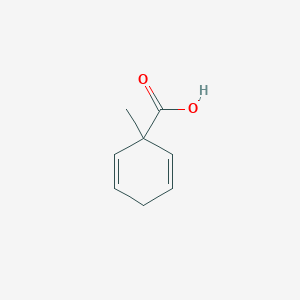




![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
